molecular formula C18H17NO6 B2733837 4-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]oxy}-6-methyl-2H-pyran-2-one CAS No. 1795477-06-3

4-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]oxy}-6-methyl-2H-pyran-2-one

Cat. No.: B2733837
CAS No.: 1795477-06-3
M. Wt: 343.335
InChI Key: HGAPCKOJERQIAE-UHFFFAOYSA-N
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Description

4-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]oxy}-6-methyl-2H-pyran-2-one is a complex organic compound that features a unique combination of structural motifs, including a dihydrobenzo[b][1,4]dioxine ring, an azetidine ring, and a pyranone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]oxy}-6-methyl-2H-pyran-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the dihydrobenzo[b][1,4]dioxine ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Introduction of the azetidine ring: This step involves the reaction of the dihydrobenzo[b][1,4]dioxine derivative with azetidine-3-carboxylic acid or its derivatives under suitable conditions.

    Formation of the pyranone ring: The final step involves the cyclization of the intermediate with appropriate reagents to form the pyranone ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]oxy}-6-methyl-2H-pyran-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in appropriate solvents and conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]oxy}-6-methyl-2H-pyran-2-one has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: The unique structural features of the compound make it a potential candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]oxy}-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydrobenzo[b][1,4]dioxine derivatives: These compounds share the dihydrobenzo[b][1,4]dioxine ring and may have similar chemical properties and applications.

    Azetidine derivatives: Compounds containing the azetidine ring may exhibit similar reactivity and biological activity.

    Pyranone derivatives: These compounds share the pyranone ring and may have similar chemical behavior.

Uniqueness

4-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]oxy}-6-methyl-2H-pyran-2-one is unique due to the combination of these three structural motifs in a single molecule, which may confer unique chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

4-[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)azetidin-3-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO6/c1-11-6-12(7-17(20)23-11)24-13-8-19(9-13)18(21)16-10-22-14-4-2-3-5-15(14)25-16/h2-7,13,16H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGAPCKOJERQIAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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